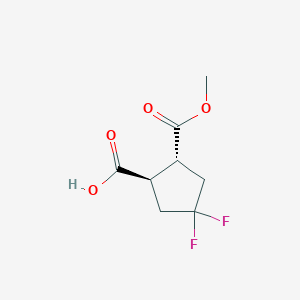

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid

Description

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H10F2O4 and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms and two carboxylic acid groups on a cyclopentane ring, making it a unique and versatile molecule in various fields of scientific research .

Properties

IUPAC Name |

(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O4/c1-14-7(13)5-3-8(9,10)2-4(5)6(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRENZFDSACTDDA-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(C[C@H]1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608143-73-2 | |

| Record name | rac-(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under specific conditions, enabling the synthesis of alkyl halides. This reaction is critical for modifying the cyclopentane backbone.

Key Reaction Data:

-

Mechanistic Pathway :

Fluorine Substitution Reactions

The geminal difluoro groups exhibit moderate electrophilicity, enabling nucleophilic substitution under controlled conditions.

Experimental Observations:

-

Reagents : CsF in tert-butanol (tBuOH) facilitates clean SN2 reactions at the cyclopentane ring .

-

Challenges : Competing elimination pathways (e.g., olefin formation) occur if steric hindrance or poor leaving-group activation exists .

Example Reaction:

Starting Material : Triflate intermediate (derived from fluorohydrin)

Reagent : CsF in tBuOH

Product : trans-3,4-DFACPC (difluorinated cyclopentane carboxylate)

Carboxylic Acid Derivatives

-

Ester Hydrolysis : The methoxycarbonyl group (CO₂Me) can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though specific data for this compound requires further validation.

-

Reduction : Lithium aluminum hydride (LiAlH₄) may reduce the carboxylic acid to a primary alcohol, but competing reduction of the ester group could occur.

Oxidation

-

Potential oxidation of the cyclopentane ring or side chains using agents like KMnO₄ or CrO₃ remains unexplored in available literature.

Stereochemical Considerations

The trans configuration of the difluoro and methoxycarbonyl groups imposes steric and electronic constraints:

-

Selectivity : Nucleophilic substitution favors positions with minimal steric hindrance.

-

Radical Stability : The trans arrangement may influence radical intermediates’ lifetimes during decarboxylation .

Critical Analysis of Sources

-

ACS Publications : Provides mechanistic depth for decarboxylative halogenation but lacks direct examples with this compound.

-

PMC : Details fluorination/substitution pathways in structurally related compounds, supporting inferences about reactivity.

-

ChemicalBook , Chemsrc , CalpacLab : Confirm stereochemistry and physicochemical properties but offer limited reaction data.

Scientific Research Applications

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid groups facilitate binding to enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

rac-(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid: This compound shares a similar structure but differs in stereochemistry.

4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid: Lacks the trans configuration, affecting its reactivity and properties.

Uniqueness

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine atoms and carboxylic acid groups. These features confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid (CAS No. 1608143-73-2) is a unique compound featuring a cyclopentane ring substituted with two fluorine atoms, a methoxycarbonyl group, and a carboxylic acid functional group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics contribute to its reactivity and interactions with biological targets.

Key Features:

- Fluorine Atoms: Enhance stability and lipophilicity.

- Methoxycarbonyl Group: Provides a reactive site for further chemical modifications.

- Carboxylic Acid Group: Facilitates interactions with biological macromolecules through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms increases the compound's reactivity, allowing it to participate in various biochemical pathways. The methoxycarbonyl and carboxylic acid groups enhance its binding affinity to active sites on target proteins.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Activity: Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Metabolic Pathway Modulation: It may influence metabolic pathways by acting as a bio-isostere for carboxylic acids.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | 15.0 ± 3.5 | Induced apoptosis and cell cycle arrest |

| Huh7 | 18.5 ± 2.1 | Significant reduction in cell viability |

| MCF7 | 20.0 ± 4.0 | Moderate cytotoxicity observed |

These results indicate that the compound can effectively induce apoptosis in hepatocellular carcinoma cells, highlighting its potential as an anticancer therapeutic agent .

Mechanistic Insights

The mechanism underlying the cytotoxic effects appears to involve the induction of caspase activity, leading to programmed cell death. Specifically, this compound was found to significantly increase caspase 3 activity in treated cells . This suggests that the compound may activate apoptotic pathways, making it a candidate for further development in cancer therapy.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Cyclopentane Derivatives: Research indicated that cyclopentane derivatives can serve as effective bio-isosteres for carboxylic acids in drug design, demonstrating comparable biological activity .

- Comparison with Other Compounds: A comparative analysis showed that similar cyclopentane derivatives exhibited varying degrees of enzyme inhibition and cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of trans-4,4-difluoro-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Key steps involve fluorination of cyclopentene precursors under controlled conditions. For example, radical or electrophilic fluorination can introduce difluoro groups at the 4,4-positions. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis during cyclization. Post-functionalization (e.g., esterification at C2) requires protecting-group strategies to avoid side reactions. Characterization of intermediates by NMR and X-ray crystallography is critical to confirm trans geometry .

Q. How can researchers validate the structural integrity of this compound, particularly the trans configuration and fluorine placement?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry unambiguously.

- NMR Spectroscopy : NMR distinguishes axial vs. equatorial fluorine positions, while - HSQC confirms cyclopentane conformation.

- HPLC with Chiral Columns : Verifies enantiopurity if asymmetric synthesis is employed.

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm) and ester functionalities.

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures. Avoid heating above 160°C (observed in analogous cyclopentane derivatives) .

- Hydrolytic Sensitivity : The ester group may hydrolyze in aqueous basic conditions; use anhydrous solvents for reactions.

- Light Sensitivity : Fluorinated cyclopentanes can undergo photodegradation; store in amber vials under inert gas.

Advanced Research Questions

Q. How do electronic effects of the 4,4-difluoro substituents influence the reactivity of the cyclopentane core in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of fluorine, which reduce electron density at adjacent carbons. This enhances susceptibility to nucleophilic attack at C1 (carboxylic acid) but stabilizes electrophilic intermediates.

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs in SN2 or Michael addition reactions. Fluorine’s inductive effect typically accelerates carboxylate leaving-group departure .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic effects (e.g., ring puckering) that obscure fluorine signals.

- Isotopic Labeling : Introduce at specific positions to track coupling patterns.

- Cross-Validation : Compare experimental data with computational predictions (e.g., GIAO NMR shifts via Gaussian). Contradictions may indicate conformational flexibility or impurities .

Q. How can this compound serve as a precursor for bioactive molecule development, and what functionalization pathways are most efficient?

- Methodological Answer :

- Carboxylic Acid Activation : Convert to acyl chlorides (SOCl) or mixed anhydrides for amide coupling.

- Ester Hydrolysis : Controlled saponification yields the dicarboxylic acid, useful in metal-organic frameworks (MOFs).

- Fluorine-Specific Reactions : Utilize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, retaining the difluoro motif for pharmacokinetic optimization .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.